molecular formula C27H28O9 B10766528 Albacarcin M CAS No. 92934-54-8

Albacarcin M

Cat. No.: B10766528
CAS No.: 92934-54-8
M. Wt: 496.5 g/mol
InChI Key: BJPYMDSMDBCKEP-UHFFFAOYSA-N
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Description

Albacarcin M is a polycyclic antitumor antibiotic compound produced by the fermentation of the bacterium Streptomyces albaduncus. It exhibits significant antibacterial activity and has shown potential in inhibiting the growth of mammalian tumors, such as P388 leukemia in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

Albacarcin M is primarily obtained through fermentation. The fermentation process involves cultivating a strain of Streptomyces albaduncus (specifically strain C-38291) in an aqueous nutrient medium containing assimilable sources of carbon and nitrogen under submerged aerobic conditions . The fermentation broth is then processed to isolate and purify this compound.

Industrial Production Methods

The industrial production of this compound follows a similar fermentation process. Large-scale fermentation tanks are used to cultivate the Streptomyces albaduncus strain under controlled conditions. The fermentation broth is subsequently subjected to extraction and purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Albacarcin M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: Albacarcin M serves as a valuable tool for studying polycyclic aromatic compounds and their reactivity. Its unique structure and reactivity make it an interesting subject for synthetic and mechanistic studies.

    Biology: In biological research, this compound is used to investigate its antibacterial and antitumor properties.

    Medicine: this compound’s antitumor activity has garnered significant interest in the field of oncology.

    Industry: The compound’s antibacterial properties make it a potential candidate for developing new antibiotics and antimicrobial agents.

Mechanism of Action

Albacarcin M exerts its effects through multiple mechanisms. It primarily targets bacterial and tumor cells by interfering with their DNA replication and transcription processes. The compound binds to DNA and inhibits the activity of topoisomerases, enzymes essential for DNA replication and repair . This inhibition leads to DNA damage and cell death. Additionally, this compound generates reactive oxygen species, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Albacarcin M is structurally related to several other polycyclic antitumor antibiotics, including:

This compound’s uniqueness lies in its specific structure and the particular strain of Streptomyces used for its production. Its distinct molecular features contribute to its unique biological activity and potential therapeutic applications.

Properties

IUPAC Name

1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPYMDSMDBCKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918862
Record name 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83852-56-6, 92934-54-8
Record name Chrysomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albacarcin M
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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